molecular formula C18H21N5O B12191537 Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine

Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine

Cat. No.: B12191537
M. Wt: 323.4 g/mol
InChI Key: OHDWKUYULFOHDK-UHFFFAOYSA-N
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Description

Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a complex organic compound that belongs to the class of pyrazolo[4,5-e]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit certain protein kinases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine typically involves multi-step organic reactions. One common method includes the condensation of cyclohexylamine with 4-methoxyphenylhydrazine, followed by cyclization with a suitable pyrimidine precursor under reflux conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups to the molecule .

Scientific Research Applications

Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is unique due to its specific structural features, which confer high selectivity and potency in inhibiting certain protein kinases. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

N-cyclohexyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H21N5O/c1-24-15-9-7-14(8-10-15)23-18-16(11-21-23)17(19-12-20-18)22-13-5-3-2-4-6-13/h7-13H,2-6H2,1H3,(H,19,20,22)

InChI Key

OHDWKUYULFOHDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4CCCCC4

Origin of Product

United States

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